molecular formula C40H48FN4O8P B12413655 DMTr-4'-F-5-Me-U-CED phosphoramidite

DMTr-4'-F-5-Me-U-CED phosphoramidite

Cat. No.: B12413655
M. Wt: 762.8 g/mol
InChI Key: GBZVFAZSDXDPCT-OLOZLZFKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMTr-4’-F-5-Me-U-CED phosphoramidite involves multiple steps, starting from the base nucleosideThe reaction conditions often involve the use of organic solvents such as dichloromethane and acetonitrile, and reagents like diisopropylamine and tetrazole .

Industrial Production Methods

Industrial production of DMTr-4’-F-5-Me-U-CED phosphoramidite follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

DMTr-4’-F-5-Me-U-CED phosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are modified oligonucleotides, which are used in various research applications .

Scientific Research Applications

DMTr-4’-F-5-Me-U-CED phosphoramidite is widely used in scientific research, including:

    Chemistry: It is used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and structures.

    Biology: The compound is used in the labeling of oligonucleotides for various biological assays, including fluorescence in situ hybridization (FISH) and polymerase chain reaction (PCR).

    Medicine: Modified oligonucleotides synthesized using this compound are used in the development of therapeutic agents, including antisense oligonucleotides and small interfering RNAs (siRNAs).

    Industry: The compound is used in the production of diagnostic kits and research reagents.

Mechanism of Action

DMTr-4’-F-5-Me-U-CED phosphoramidite exerts its effects by incorporating into oligonucleotides during synthesisThe molecular targets and pathways involved include the interaction with complementary nucleic acid sequences, leading to the formation of stable duplexes or triplexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DMTr-4’-F-5-Me-U-CED phosphoramidite is unique due to its specific modifications, including fluorination and methylation, which provide enhanced stability and binding properties compared to other similar compounds. These modifications make it particularly useful in applications requiring high specificity and stability .

Properties

Molecular Formula

C40H48FN4O8P

Molecular Weight

762.8 g/mol

IUPAC Name

3-[[(2S,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C40H48FN4O8P/c1-27(2)45(28(3)4)54(51-23-11-22-42)53-35-24-36(44-25-29(5)37(46)43-38(44)47)52-39(35,41)26-50-40(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,25,27-28,35-36H,11,23-24,26H2,1-7H3,(H,43,46,47)/t35-,36-,39-,54?/m1/s1

InChI Key

GBZVFAZSDXDPCT-OLOZLZFKSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@](O2)(COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)F)OP(N(C(C)C)C(C)C)OCCC#N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)(COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)F)OP(N(C(C)C)C(C)C)OCCC#N

Origin of Product

United States

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